molecular formula C21H21NOS B14644577 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione CAS No. 53339-94-9

2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione

Cat. No.: B14644577
CAS No.: 53339-94-9
M. Wt: 335.5 g/mol
InChI Key: IFHXWAFAXVPDIG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and an indene-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then subjected to cyclization and thionation reactions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione apart from similar compounds is its unique indene-thione core, which imparts distinct chemical and biological properties.

Properties

CAS No.

53339-94-9

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-piperidin-1-ylindene-1-thione

InChI

InChI=1S/C21H21NOS/c1-23-16-11-9-15(10-12-16)19-20(22-13-5-2-6-14-22)17-7-3-4-8-18(17)21(19)24/h3-4,7-12H,2,5-6,13-14H2,1H3

InChI Key

IFHXWAFAXVPDIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=S)N4CCCCC4

Origin of Product

United States

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